molecular formula C14H12N2O2S2 B016517 N,N'-Bis(2-mercaptobenzoyl)hydrazide CAS No. 1217678-56-2

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Cat. No.: B016517
CAS No.: 1217678-56-2
M. Wt: 304.4 g/mol
InChI Key: BCDWFVITTFIUNV-UHFFFAOYSA-N
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Description

N,N’-Bis(2-mercaptobenzoyl)hydrazide: is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes two mercaptobenzoyl groups attached to a hydrazide moiety. It is primarily used in proteomics research and has various applications in chemistry and biology .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide typically involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of N,N’-Bis(2-mercaptobenzoyl)hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-mercaptobenzoyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(2-mercaptobenzoyl)hydrazide has several scientific research applications, including:

Comparison with Similar Compounds

    N,N’-Bis(2-mercaptobenzoyl)hydrazine: Similar structure but with a hydrazine moiety.

    2-Mercaptobenzoyl hydrazide: Contains only one mercaptobenzoyl group.

    N,N’-Bis(2-mercaptobenzoyl)urea: Similar structure but with a urea moiety.

Uniqueness: N,N’-Bis(2-mercaptobenzoyl)hydrazide is unique due to its dual mercapto groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWFVITTFIUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327935
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-41-9, 1217678-56-2
Record name 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292615-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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